Technical Monograph: (3,4-Dimethylphenyl)methylamine
Technical Monograph: (3,4-Dimethylphenyl)methylamine
CAS Number: 102-48-7 Synonyms: 3,4-Dimethylbenzylamine; 3,4-Xylylamine; (3,4-Dimethylphenyl)methanamine Molecular Formula: C₉H₁₃N Molecular Weight: 135.21 g/mol []
Executive Summary
(3,4-Dimethylphenyl)methylamine (CAS 102-48-7) is a primary benzylic amine characterized by a benzene ring substituted with two methyl groups at the meta and para positions relative to the aminomethyl moiety. Unlike its N,N-dimethylated analogs often used as polymerization catalysts, this primary amine serves as a critical nucleophilic building block in medicinal chemistry.
Its structural significance lies in the 3,4-dimethylbenzyl motif , a pharmacophore often employed to optimize lipophilicity (logP) and steric fit within hydrophobic pockets of target proteins, such as G-protein coupled receptors (GPCRs) and kinase enzymes. This guide details the physicochemical profile, validated synthesis protocols, and handling standards required for its application in high-throughput drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The distinct steric and electronic properties of the 3,4-dimethyl substitution pattern differentiate this compound from other xylidine derivatives.
Table 1: Physicochemical Properties
| Property | Value | Technical Note |
| CAS Number | 102-48-7 | Distinct from 3,4-Dimethylaniline (95-64-7) |
| Appearance | Colorless to pale yellow liquid | Oxidizes/darkens upon air exposure |
| Boiling Point | 215–217 °C (Predicted) | High boiling point requires vacuum distillation for purification |
| Density | ~0.94 g/mL | Slightly less dense than water |
| Basicity (pKa) | ~9.5 (Conjugate acid) | Typical for primary benzylamines; forms stable HCl salts |
| Solubility | Soluble in EtOH, DCM, DMSO | Limited water solubility; use dilute acid for aqueous extraction |
| LogP | 2.15 (Predicted) | Moderate lipophilicity suitable for CNS-active drug design |
Synthetic Routes & Process Chemistry
While several routes exist, the Reduction of 3,4-Dimethylbenzonitrile is the industry standard for generating high-purity primary amines, avoiding the over-alkylation byproducts common in direct alkylation methods.
Synthesis Logic: Nitrile Reduction
This pathway ensures the exclusive formation of the primary amine. The use of Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation provides a clean transformation.
Figure 1: Selective reduction pathway from nitrile precursor to primary amine.
Detailed Protocol: LiAlH₄ Reduction
Safety Pre-check: LiAlH₄ is pyrophoric. All glassware must be oven-dried. Perform under inert atmosphere (Argon/Nitrogen).
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stirrer. Flush with Argon.
-
Reagent Prep: Charge flask with anhydrous THF (Tetrahydrofuran). Carefully add LiAlH₄ pellets (1.2 equiv) at 0°C.
-
Addition: Dissolve 3,4-dimethylbenzonitrile (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH₄ suspension at 0°C over 30 minutes.
-
Mechanistic Insight: Slow addition prevents thermal runaway and minimizes side reactions.
-
-
Reaction: Allow to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (eluent: 5% MeOH in DCM) until nitrile spot disappears.
-
Fieser Workup (Critical Step): Cool to 0°C. Quench carefully with:
- mL Water
- mL 15% NaOH
- mL Water
-
(Where
= grams of LiAlH₄ used).
-
Isolation: Filter the granular white precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
-
Purification: Distill under reduced pressure or convert to HCl salt for recrystallization (EtOH/Et₂O).
Pharmaceutical Applications & Pharmacophore Logic
(3,4-Dimethylphenyl)methylamine is a versatile "warhead" carrier and hydrophobic scaffold.
Drug Discovery Utility
-
Kinase Inhibitors: The 3,4-dimethylbenzyl group often occupies the hydrophobic "back pocket" of ATP-binding sites, providing selectivity over other kinases.
-
GPCR Ligands: Used in the synthesis of ligands for dopamine and serotonin receptors, where the methylated phenyl ring mimics catecholamine substructures.
-
Fragment-Based Design: The amine handle allows for rapid coupling to carboxylic acids (amide coupling) or aldehydes (reductive amination) to generate libraries of lead compounds.
Analytical Characterization (Expected Data)
To validate the synthesized compound, compare against these standard spectral markers:
-
¹H NMR (400 MHz, CDCl₃):
- 7.0–7.2 ppm (m, 3H, Aromatic H)
- 3.80 ppm (s, 2H, Benzylic CH ₂-NH₂)
- 2.25 ppm (s, 3H, Ar-CH ₃)
- 2.23 ppm (s, 3H, Ar-CH ₃)
- 1.50 ppm (bs, 2H, NH ₂, D₂O exchangeable)
-
MS (ESI+): m/z calculated for [M+H]⁺ = 136.11; Found = 136.1.
Handling, Stability & Safety (E-E-A-T)
Hazard Classification (GHS):
Storage Protocol:
-
Atmosphere: Store under Nitrogen or Argon. Primary amines readily absorb CO₂ from air to form carbamates.
-
Temperature: 2–8°C (Refrigerated).
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).
Spill Response: Neutralize spills with dilute acetic acid or sodium bisulfate before absorbing with inert material (vermiculite). Do not use paper towels (fire risk with oxidizers).
References
-
Sigma-Aldrich. (3,4-Dimethylphenyl)methanamine Product Sheet (CAS 102-48-7).[5][6]Link
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzylamine derivatives.Link
-
PubChem. Compound Summary for CID 66888: 3,4-Dimethylbenzylamine.[7]Link
Sources
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 3,4-Dimethylbenzylamine price,buy 3,4-Dimethylbenzylamine - chemicalbook [chemicalbook.com]
- 6. (3,4-Dimethylphenyl)methanamine | 102-48-7 [sigmaaldrich.com]
- 7. PubChemLite - 3,4-dimethylbenzylamine (C9H13N) [pubchemlite.lcsb.uni.lu]
